2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide
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Overview
Description
2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties
Preparation Methods
The synthesis of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the trifluoromethoxy group play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one
- 1,1,2,2-tetra(4-(1H-imidazol-1-yl)phenyl)ethylene
Compared to these compounds, 2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both nitro and trifluoromethoxy groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H13F3N4O4 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-[(4-nitropyrazol-1-yl)methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C18H13F3N4O4/c19-18(20,21)29-15-7-5-13(6-8-15)23-17(26)16-4-2-1-3-12(16)10-24-11-14(9-22-24)25(27)28/h1-9,11H,10H2,(H,23,26) |
InChI Key |
WUICSDDYUOKJNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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